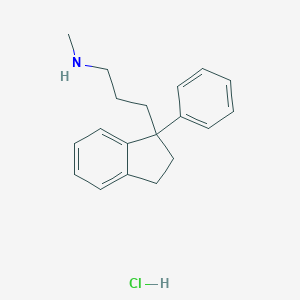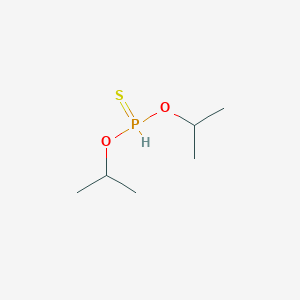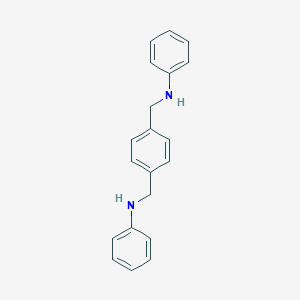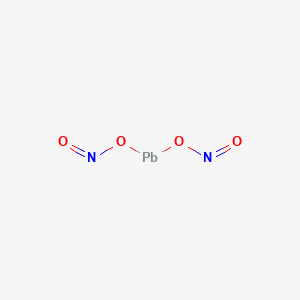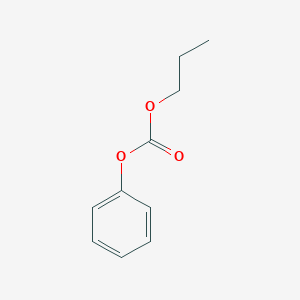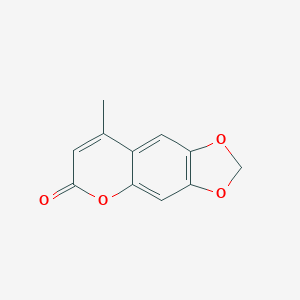
4-Metil-6,7-metilendioxicumarina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6,7-methylenedioxycoumarin is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a derivative of coumarin, characterized by the presence of a methylenedioxy group at the 6,7-positions and a methyl group at the 4-position. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
4-Methyl-6,7-methylenedioxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-6,7-methylenedioxycoumarin is carboxylic acids . It is used as a reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of carboxylic acids .
Mode of Action
4-Methyl-6,7-methylenedioxycoumarin interacts with carboxylic acids in a specific manner that allows for their separation in RP-HPLC . It acts as a fluorescent dye, enabling the identification and quantification of carboxylic acids .
Pharmacokinetics
Its use in research suggests it may have suitable bioavailability for its intended applications .
Result of Action
The primary result of 4-Methyl-6,7-methylenedioxycoumarin’s action is the successful separation of carboxylic acids in RP-HPLC, allowing for their identification and quantification . This can be crucial in research settings where understanding the presence and concentration of specific carboxylic acids is necessary.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-methylenedioxycoumarin typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylresorcinol with methylenedioxyacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 4-Methyl-6,7-methylenedioxycoumarin may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6,7-methylenedioxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcoumarin: Lacks the methylenedioxy group, resulting in different chemical and biological properties.
6,7-Methylenedioxycoumarin: Lacks the methyl group at the 4-position, affecting its reactivity and applications.
Scopoletin: A naturally occurring coumarin with similar structural features but different biological activities.
Uniqueness
4-Methyl-6,7-methylenedioxycoumarin is unique due to the presence of both the methylenedioxy and methyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGHIKJQRXPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346066 |
Source


|
| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15071-04-2 |
Source


|
| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)

